2-[3'-(3,4-Dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide
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Overview
Description
The compound is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals, and a thiazolidine ring, which is a type of heterocyclic compound. The presence of these functional groups suggests that this compound could have interesting biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole and thiazolidine rings in separate steps, followed by their connection via a spiro linkage. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and thiazolidine rings would likely contribute to the compound’s rigidity, while the various substituents could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the indole and thiazolidine rings, as well as the various substituents. For example, the indole ring might undergo electrophilic substitution reactions, while the thiazolidine ring could be involved in nucleophilic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the overall charge distribution could influence properties like solubility, melting point, and stability .Scientific Research Applications
Pharmacokinetics and Drug Metabolism
Studies on drugs like Mirabegron (a β3-adrenoceptor agonist) highlight the importance of understanding the absorption, metabolism, and excretion of pharmaceutical compounds. Mirabegron's study provides a template for how compounds with complex structures are investigated to ensure their efficacy and safety. These investigations typically involve identifying metabolites and understanding the drug's behavior in the human body, crucial for any potential applications of complex molecules like the one (Takusagawa et al., 2012).
Toxicokinetics and Biomarkers
Research on compounds such as N,N-dimethylacetamide underscores the significance of toxicokinetic studies and the identification of biomarkers for occupational exposure. These studies aim to understand how substances are processed in the body and to identify markers that can indicate exposure levels, which is critical for ensuring workplace safety and establishing exposure limits. The discovery of new biomarkers, such as S-(acetamidomethyl)mercapturic acid (AMMA) for DMA, showcases the evolving nature of research in detecting and monitoring exposure to chemicals (Princivalle, Pasini, & Perbellini, 2010).
Chemosensitivity Assays
The MTT assay's application in evaluating the effectiveness of chemotherapy drugs against cancers such as colorectal cancer illustrates how in vitro tests can predict patient responses to treatments. Such assays help tailor chemotherapy regimens to individual patients, potentially improving outcomes by selecting drugs that the cancer cells are most sensitive to. This approach, applying personalized medicine principles, could be relevant for future research involving the compound , especially in oncology (Kabeshima et al., 2002).
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to assess its effects on various biological targets .
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-7-8-14(9-13(12)2)23-18(25)11-27-20(23)15-5-3-4-6-16(15)22(19(20)26)10-17(21)24/h3-9H,10-11H2,1-2H3,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICUUESUVJOOLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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